methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the final carbamate formation. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving piperidine and sulfonyl groups.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and sulfonyl group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate include other piperidine derivatives and sulfonyl-containing compounds. Examples include:
- Piperidine-based pharmaceuticals
- Sulfonylureas used in diabetes treatment
- Carbamate insecticides
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Properties
Molecular Formula |
C21H31N3O5S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
methyl N-[4-[4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
InChI |
InChI=1S/C21H31N3O5S/c1-23(18-6-4-3-5-7-18)20(25)16-12-14-24(15-13-16)30(27,28)19-10-8-17(9-11-19)22-21(26)29-2/h8-11,16,18H,3-7,12-15H2,1-2H3,(H,22,26) |
InChI Key |
ZZGFOOYNGMXSBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Origin of Product |
United States |
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